molecular formula C10H19NO3 B13980837 (E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate

(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate

Cat. No.: B13980837
M. Wt: 201.26 g/mol
InChI Key: RDSBVFLOBKVNEE-GQCTYLIASA-N
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Description

(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a carbamate derivative featuring a tert-butyl protecting group, a five-carbon chain with a double bond, and a hydroxyl group. This compound is primarily used in research settings and has various applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate can be achieved through a three-component coupling reaction involving an amine, carbon dioxide, and a halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alcohol.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate is used in various scientific research applications, including:

    Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the amine site.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: Potential precursor to biologically active compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate involves its role as a protecting group. The tert-butyl group shields the amine from reactive species, allowing selective reactions to occur at other sites. This compound can be deprotected under acidic conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-hydroxypent-1-en-3-yl)carbamate
  • tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate

Uniqueness

(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate is unique due to its specific structural features, including the position of the double bond and the hydroxyl group. These features influence its reactivity and applications in organic synthesis, making it distinct from other carbamate derivatives .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[(E)-5-hydroxypent-3-enyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4,6,12H,5,7-8H2,1-3H3,(H,11,13)/b6-4+

InChI Key

RDSBVFLOBKVNEE-GQCTYLIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC/C=C/CO

Canonical SMILES

CC(C)(C)OC(=O)NCCC=CCO

Origin of Product

United States

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